molecular formula C20H29N3O2S B5062163 [1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol

[1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol

Cat. No.: B5062163
M. Wt: 375.5 g/mol
InChI Key: ZNMPEKPXASHZSX-UHFFFAOYSA-N
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Description

[1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenoxyethyl group and a thiazole moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group. The piperidine ring is then constructed, and the phenoxyethyl group is attached through nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxyethyl group, which can be replaced with other functional groups to modify the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, [1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol is studied for its interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound’s potential medicinal applications are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic effects.

Comparison: While cetylpyridinium chloride and domiphen bromide share some structural similarities with [1-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol, the latter’s unique combination of a thiazole ring and a phenoxyethyl group distinguishes it from these compounds.

Properties

IUPAC Name

[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-22(2)19-21-14-18(26-19)15-23-11-8-20(16-24,9-12-23)10-13-25-17-6-4-3-5-7-17/h3-7,14,24H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMPEKPXASHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCC(CC2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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